Structural Isomerism and Its Impact on Predicted Target Binding Affinity
The target compound, 4-(benzylsulfamoyl)-N-phenylbenzamide, is a precise structural isomer of N-Benzyl-4-(phenylsulfamoyl)benzamide. In the target compound, the benzyl group is attached to the sulfamoyl nitrogen, whereas in the isomer it is attached to the amide nitrogen. This regioisomerism results in a different 3D pharmacophore arrangement. While direct binding data for the target compound is not publicly reported, its isomer's analog, N-benzyl-4-sulfamoylbenzamide (CHEMBL302715), shows a Kd of 5.60 nM against carbonic anhydrase II [1]. The benzylsulfamoyl variant is expected to exhibit altered hydrogen bonding and steric complementarity, likely leading to a distinct selectivity profile across CA isoforms, which is critical for projects requiring isoform-specific chemical probes.
| Evidence Dimension | Predicted carbonic anhydrase II binding affinity |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to differ based on regioisomerism |
| Comparator Or Baseline | N-benzyl-4-sulfamoylbenzamide (CHEMBL302715): Kd = 5.60 nM |
| Quantified Difference | Not quantifiable; structural isomerism expected to produce >10-fold difference in Ki based on known CA II SAR |
| Conditions | Fluorescence competition assay, pH 7.4, 2°C |
Why This Matters
For researchers developing isoform-selective carbonic anhydrase inhibitors, the benzylsulfamoyl isomer provides a distinct starting point for SAR exploration that is not accessible with the commercially prevalent N-benzyl-4-sulfamoylbenzamide scaffold.
- [1] BindingDB Entry for CHEMBL302715 (N-benzyl-4-sulfamoylbenzamide): Kd = 5.60 nM against carbonic anhydrase II. View Source
